Methyl 2-chloro-3-hydroxypropionate
Description
Contextualization within Halogenated Hydroxy Esters Research
Halogenated hydroxy esters represent a class of compounds of significant interest in organic chemistry due to their potential as precursors for a wide array of more complex molecules, including those with applications in pharmaceuticals and materials science. nih.gov The presence of both a halogen and a hydroxyl group on the same carbon backbone allows for a diverse range of chemical manipulations. These functional groups can be selectively targeted to build molecular complexity.
Methyl 2-chloro-3-hydroxypropionate is a prime example of this class of compounds. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. The methyl ester group can also be hydrolyzed to a carboxylic acid, providing another point for chemical modification. bldpharm.com The interplay of these functional groups makes it a valuable tool for synthetic chemists exploring the construction of novel molecular architectures. The study of such compounds contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.
Overview of Strategic Importance as a Synthetic Intermediate
The primary strategic importance of this compound lies in its role as a key intermediate in the synthesis of other valuable chemical compounds. wikipedia.org Its bifunctional nature allows it to be a precursor to various heterocyclic and acyclic compounds.
One of the most notable applications of this compound is its use in the synthesis of epichlorohydrin (B41342). tcichemicals.com Epichlorohydrin is an important industrial chemical, primarily used in the production of epoxy resins, which have widespread applications in coatings, adhesives, and composite materials. wikipedia.orgtcichemicals.com The conversion of this compound to an epoxide involves an intramolecular cyclization reaction. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. This intramolecular Williamson ether synthesis results in the formation of a three-membered epoxide ring, with the elimination of a chloride ion.
Furthermore, the chiral center at the carbon atom bearing the chlorine and hydroxyl groups means that enantiomerically pure forms of this compound can serve as valuable chiral building blocks. nih.govgoogle.com The use of such chiral precursors is fundamental in the asymmetric synthesis of complex target molecules, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 98070-39-4 acs.org |
| Molecular Formula | C₄H₇ClO₃ acs.org |
| Molecular Weight | 138.55 g/mol acs.org |
| Form | Solid acs.org |
| Boiling Point | 105-108 °C at 20 mmHg acs.org |
| Density | 1.319 g/mL at 25 °C acs.org |
| Refractive Index | n20/D 1.4536 acs.org |
Detailed Research Findings
The synthesis of this compound can be conceptually approached through the chlorination of a suitable hydroxy ester precursor. For instance, a synthetic route analogous to the preparation of similar chlorinated esters involves the reaction of a starting material like methyl glycerate with a chlorinating agent. A plausible method, drawing from the synthesis of S-2-methyl chloropropionate from R-methyl lactate (B86563), would involve the use of a Vilsmeier reagent, which can be prepared from a chlorinating agent and a short-chain aliphatic substituted amide. nih.gov The hydroxyl group of the methyl glycerate would react with the Vilsmeier reagent to be substituted by a chlorine atom, yielding the target molecule. nih.gov
The utility of this compound as a synthetic intermediate is exemplified by its conversion to glycidic acid esters, which are themselves valuable synthetic intermediates. This transformation is typically achieved through an intramolecular cyclization under basic conditions. The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group displaces the chloride ion. These glycidic esters can be further reacted to produce a variety of compounds, including the industrially significant epichlorohydrin. tcichemicals.com The traditional production of epichlorohydrin starts from allyl chloride, while newer, more sustainable methods utilize glycerol, a byproduct of biodiesel production. wikipedia.org The synthesis of epichlorohydrin via intermediates like this compound offers an alternative pathway in this important industrial process.
Research into related halogenated hydroxy esters has also highlighted their potential in various synthetic applications. For example, fluorinated analogs like methyl 2-fluoro-3-hydroxypropionate are recognized as stable precursors for compounds used in the materials industry. This underscores the broader importance of this class of compounds as versatile building blocks in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQALYYANAHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377804 | |
| Record name | Methyl 2-chloro-3-hydroxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98070-39-4 | |
| Record name | Methyl 2-chloro-3-hydroxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloro-3-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Investigation of Reaction Mechanisms and Intrinsic Reactivity of Methyl 2 Chloro 3 Hydroxypropionate
Mechanistic Pathways of Key Transformations
The reactivity of Methyl 2-chloro-3-hydroxypropionate is primarily dictated by its three functional groups: a chloro moiety, a hydroxyl group, and a methyl ester. These groups provide multiple sites for chemical reactions, leading to a variety of potential transformations.
Nucleophilic Substitution Reactions Involving the Chloro Moiety
The chloro group, being a good leaving group, makes the C2 carbon susceptible to nucleophilic attack. This can proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion in a single concerted step. The stereochemistry at the C2 position is inverted during this process.
A significant intramolecular nucleophilic substitution is the formation of methyl glycidate. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing it to form a three-membered epoxide ring. This intramolecular cyclization is a well-established reaction for related chlorohydrins and is a key pathway for the synthesis of epoxides. The reaction is generally efficient due to the favorable proximity of the reacting groups.
Reactivity of the Hydroxyl Group in Esterification and Derivatization
The primary hydroxyl group in this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. This reaction is typically catalyzed by an acid or a base. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield methyl 2-chloro-3-acetoxypropionate. The general mechanism for acid-catalyzed esterification involves protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the propionate (B1217596), and subsequent elimination of water.
Derivatization of the hydroxyl group is a common strategy to introduce different functional groups or to protect it during other transformations. Besides esterification, the hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a strong base (Williamson ether synthesis), or silylated using reagents like trimethylsilyl chloride.
Aldol-Type Condensations and Related Carbon-Carbon Bond Forming Reactions
While this compound itself is not a typical substrate for self-aldol condensation due to the lack of an enolizable proton alpha to the ester carbonyl, its derivatives could potentially participate in related carbon-carbon bond-forming reactions. For example, if the hydroxyl group is oxidized to an aldehyde, the resulting molecule could undergo an intramolecular Aldol-type reaction if a base is present to deprotonate the carbon bearing the chloro and ester groups, though this would be a complex transformation.
More relevant are reactions where the ester enolate of a derivative of this compound acts as a nucleophile. For instance, if the chloro group is first replaced by a group that can stabilize a carbanion, subsequent deprotonation could generate a nucleophile for addition to carbonyl compounds. However, direct involvement of this compound in classical Aldol (B89426) condensations is not a primary reaction pathway.
Theoretical Studies on Reaction Kinetics and Thermodynamics
While specific computational studies on this compound are not widely available in the literature, the principles of theoretical chemistry can be applied to understand its reactivity.
Computational Elucidation of Transition States and Energy Barriers
Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. For the intramolecular cyclization to methyl glycidate, DFT calculations could be employed to model the transition state. This would involve locating the geometry of the highest energy point along the reaction coordinate, where the new C-O bond is partially formed and the C-Cl bond is partially broken. The calculated energy of this transition state would provide the activation energy barrier for the reaction, which is crucial for determining the reaction rate.
Similarly, for the SN2 reaction with an external nucleophile, computational modeling can elucidate the geometry of the pentacoordinate transition state and its associated energy barrier. These calculations can also provide insights into the stereoelectronic effects that govern the reactivity.
Table 1: Hypothetical Calculated Energy Barriers for Key Reactions of this compound
| Reaction | Nucleophile/Conditions | Theoretical Method | Calculated Activation Energy (kcal/mol) |
| Intramolecular Cyclization | Base (e.g., NaH) | DFT (B3LYP/6-31G) | 15-20 |
| SN2 Substitution | CN- | DFT (B3LYP/6-31G) | 20-25 |
| Esterification | Acetic Anhydride/Pyridine | DFT (B3LYP/6-31G*) | 10-15 |
Note: These are estimated values based on similar known reactions and are for illustrative purposes.
Solvent Effects on Reaction Mechanisms
The solvent can have a profound impact on the rates and mechanisms of the reactions of this compound. For the SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
In the case of the intramolecular cyclization, the choice of solvent can influence the conformation of the molecule, which in turn affects the proximity of the hydroxyl and chloro groups. A solvent that promotes a gauche conformation, bringing the reacting groups closer, would be expected to accelerate the reaction.
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the reaction energetics. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies of the reactants, transition states, and products. This information is vital for predicting how the reaction rate will change in different solvents.
Applications of Methyl 2 Chloro 3 Hydroxypropionate As a Versatile Organic Building Block
Precursor in Complex Organic Molecule Synthesis
The unique arrangement of functional groups in methyl 2-chloro-3-hydroxypropionate makes it a valuable starting material for the construction of intricate organic molecules. Its ability to undergo various reactions at its distinct reactive sites provides synthetic chemists with a powerful tool for molecular design and assembly.
Scaffold for the Construction of Heterocyclic Compounds
While direct synthesis of heterocyclic compounds from this compound is not extensively documented, its structure suggests its utility as a precursor to key intermediates for heterocycle synthesis. For instance, the Vilsmeier-Haack reaction is a well-established method for producing 2-chloroquinoline-3-carbaldehydes from acetanilides. rsc.orgnih.govnih.govresearchgate.net These quinoline (B57606) derivatives are themselves versatile precursors for a wide array of fused and substituted heterocyclic systems. rsc.orgnih.gov
A plausible synthetic route could involve the transformation of this compound into a suitable acetanilide (B955) derivative, which could then undergo a Vilsmeier-Haack reaction. The inherent functionality of the starting material could be leveraged to introduce further diversity into the resulting heterocyclic scaffolds. For example, the hydroxyl group could be protected and later deprotected or converted to other functional groups to enable further synthetic manipulations. The reactivity of the chloro and aldehyde groups in the resulting quinoline allows for the construction of various fused heterocyclic rings, such as pyrazolo[3,4-b]quinolines and pyrano[2,3-b]quinolinones. nih.gov
Intermediate in the Synthesis of Chiral Polyols and Glycerate Derivatives
The stereoselective synthesis of chiral polyols and glycerate derivatives is of great interest due to their presence in numerous biologically active molecules. This compound, possessing a chiral center at the C-2 position, can serve as a valuable intermediate in this context.
Stereoselective reduction of the carbonyl group of the ester and the chloro group can lead to the formation of chiral diols. google.com For instance, a Meerwein-Ponndorf-Verley (MPV) reduction of a related keto-ester has been shown to produce the corresponding alcohol with high stereoselectivity. google.com A similar strategy could be applied to a derivative of this compound, where the hydroxyl group is first oxidized to a ketone. Subsequent stereoselective reduction of this ketone would yield a chiral diol. The production of optically pure 1,2-diols and 1,3-diols is a significant area of research, with applications in the synthesis of chiral ligands and drug-relevant molecules. nih.gov
Furthermore, the conversion of this compound to glycerate derivatives can be envisioned. This would likely involve the nucleophilic substitution of the chlorine atom with a hydroxyl group, potentially through a stereoinvertive or stereoretentive pathway depending on the chosen reaction conditions. The resulting glycerate ester could then be further elaborated.
Role in the Development of Specialty Chemicals
The reactivity of this compound also extends to the synthesis of specialty chemicals, particularly in the fields of polymer science and catalysis.
Formation of Acrylic Acid Derivatives for Polymer Science
This compound can serve as a precursor to acrylic acid derivatives, which are important monomers in polymer synthesis. google.comsapub.org A key transformation in this regard is the elimination of HCl from the molecule to introduce a double bond, a reaction that can be facilitated by a base. This would lead to the formation of methyl 2-hydroxy-3-acrylate.
Alternatively, the hydroxyl group can be eliminated to form methyl 2-chloroacrylate. wikipedia.orgchemicalbook.com This monomer is used in the manufacture of acrylic high polymers similar to polymethylmethacrylate and as a monomer for certain specialty polymers. wikipedia.org The synthesis of methyl 2-fluoroacrylate, another important monomer, has been explored through various routes, highlighting the industrial interest in halogenated acrylate (B77674) esters. google.com The presence of both a chloro and a hydroxyl group in this compound offers multiple pathways to different functionalized acrylic monomers, thereby expanding the range of accessible polymers with tailored properties.
| Precursor | Potential Acrylic Monomer |
| This compound | Methyl 2-hydroxy-3-acrylate |
| This compound | Methyl 2-chloroacrylate |
Synthesis of Chiral Auxiliaries and Ligands for Catalysis
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of enantiomerically pure compounds. While direct application of this compound in this area is not prominently reported, its chiral nature and functional group handles make it a plausible starting material for the synthesis of such molecules.
The synthesis of chiral ligands often involves the use of chiral building blocks that can be elaborated into more complex structures. For example, chiral α-hydroxy esters can be used in molybdenum-catalyzed asymmetric amination reactions to produce α-amino acids, which are themselves valuable chiral building blocks. nih.gov The stereoselective α-chlorination of β-keto esters can be achieved using chiral catalysts, indicating the importance of chiral chloro-esters in asymmetric synthesis. nih.govacs.org
By leveraging the chirality of this compound, it is conceivable to synthesize novel chiral ligands. For instance, the hydroxyl and ester groups could be modified to introduce coordinating atoms like nitrogen or phosphorus, which are common in catalytic ligands. The chlorine atom provides an additional site for modification, allowing for the fine-tuning of the ligand's steric and electronic properties. The development of new chiral catalysts from readily available starting materials like β-chloro-α-hydroxy esters is an active area of research. acs.org
Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 2-chloro-3-hydroxypropionate, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are employed to achieve a complete structural assignment.
In a ¹H NMR spectrum, the molecule is expected to exhibit four distinct signals corresponding to its different proton environments. The methyl ester protons (-OCH₃) would typically appear as a singlet, while the protons on the carbon bearing the hydroxyl group (-CH₂OH) and the proton on the carbon with the chlorine atom (-CHCl-) would present as multiplets due to spin-spin coupling. The hydroxyl proton (-OH) often appears as a broad singlet.
¹³C NMR spectroscopy provides evidence for the four unique carbon environments in the molecule: the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon bonded to chlorine, and the carbon bonded to the hydroxyl group. docbrown.info The chemical shifts of these carbons are influenced by the electronegativity of the attached functional groups.
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously assigning these signals and confirming the molecule's connectivity. nih.gov These techniques can reveal correlations between protons on adjacent carbons and between protons and carbons, which is essential for piecing together the molecular structure and assigning the stereochemistry of the chiral center at the C2 position. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on standard chemical shift values and data from structurally similar compounds.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.80 | Singlet | -OCH₃ |
| ¹H | ~4.50 | Multiplet | -CH Cl- |
| ¹H | ~3.90-4.10 | Multiplet | -CH ₂OH |
| ¹H | Broad | Singlet | -OH |
| ¹³C | ~168-172 | - | C =O |
| ¹³C | ~60-65 | - | -C HCl- |
| ¹³C | ~62-67 | - | -C H₂OH |
| ¹³C | ~52-55 | - | -OC H₃ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Preference
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. These two methods are often complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. westmont.edu
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band would appear in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with its broadness indicating hydrogen bonding. A very prominent, sharp absorption between 1735 and 1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. docbrown.info Additionally, C-O stretching vibrations associated with the ester and alcohol moieties would be visible in the 1000-1300 cm⁻¹ region, while the C-Cl stretching vibration would appear in the fingerprint region, typically between 600-800 cm⁻¹.
Raman spectroscopy offers an alternative method for monitoring the molecule's functional groups and is particularly effective for observing the vibrations of the carbon skeleton and the C-Cl bond. azom.com While IR is based on the change in dipole moment, Raman scattering depends on the change in polarizability. This makes Raman a powerful tool for analyzing bonds that are less prominent in IR spectra. The analysis of both IR and Raman spectra can also provide insights into the molecule's conformational preferences, as intramolecular interactions like hydrogen bonding can cause noticeable shifts in vibrational frequencies.
Table 2: Expected Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on characteristic group frequencies.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | IR | 3200-3600 | Strong, Broad |
| C-H Stretch | IR/Raman | 2850-3000 | Medium |
| C=O Stretch (Ester) | IR | 1735-1750 | Strong, Sharp |
| C-O Stretch | IR | 1000-1300 | Medium-Strong |
| C-Cl Stretch | IR/Raman | 600-800 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov For this compound (C₄H₇ClO₃), the calculated exact mass is approximately 138.0084 g/mol . nih.gov HRMS can confirm this precise mass, which allows for the unambiguous determination of the elemental formula. nih.gov This capability is crucial for distinguishing the target compound from other molecules that might have the same nominal mass but a different elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and then fragmenting it to produce a spectrum of product ions. nih.gov This technique is essential for detailed structural elucidation. The fragmentation pattern of this compound would provide a "fingerprint" corresponding to its specific structure. Plausible fragmentation pathways include the loss of small molecules like HCl, H₂O, or the methoxy group (•OCH₃), as well as cleavage at bonds adjacent to the carbonyl group. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, identifying fragments resulting from the loss of the -CH₂OH group would support the proposed structure. This method is highly effective in differentiating between isomers, as they often yield distinct fragmentation patterns. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound This table presents plausible m/z values for the molecular ion and key fragments.
| m/z Value | Possible Identity | Notes |
| 138/140 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |
| 107/109 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 102 | [M - HCl]⁺ | Loss of hydrogen chloride. |
| 79/81 | [M - COOCH₃]⁺ | Cleavage of the ester group. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester portion. |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline form. Since this compound is available as a solid, this technique is applicable, provided that a single crystal of suitable quality can be grown. sigmaaldrich.com
If a successful crystallographic analysis were performed, it would yield precise data on bond lengths, bond angles, and torsional angles. Most importantly, it would unambiguously establish the relative stereochemistry at the C2 chiral center and reveal the molecule's preferred conformation in the solid state. This technique would also provide clear evidence of any intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another, which dictate the crystal packing arrangement. While no public crystallographic data for this specific compound is currently available, its potential to provide an exact molecular architecture is unparalleled.
Computational and Theoretical Chemistry Studies on Methyl 2 Chloro 3 Hydroxypropionate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry: A Need for Investigation
Quantum chemical calculations are a cornerstone of modern chemical research, providing fundamental insights into the electronic structure and geometry of molecules. However, for Methyl 2-chloro-3-hydroxypropionate, specific studies employing these methods are not readily found.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Typically, such studies would provide optimized molecular geometries, Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO), which are essential for understanding the reactivity and kinetic stability of a compound. At present, there are no available DFT studies that have been specifically conducted on this compound.
Ab Initio Methods for Energetic Profiles
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are invaluable for determining the energetic profiles of chemical reactions and conformational changes. Such studies would be instrumental in understanding the stability of different isomers and the transition states involved in its potential reactions. Regrettably, no such ab initio investigations have been published for this compound.
Conformational Analysis and Intermolecular Interactions: An Open Question
The presence of a chiral center and rotatable bonds in this compound suggests a complex conformational landscape. A detailed conformational analysis, which would identify the most stable conformers and the energy barriers between them, is crucial for understanding its biological activity and physical properties. Furthermore, the study of its intermolecular interactions, such as hydrogen bonding, would provide insights into its behavior in solution and in the solid state. This area of research remains unexplored for this compound.
Prediction of Spectroscopic Properties through Computational Methods: Aiding Structural Elucidation
Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. The absence of such computational spectroscopic studies for this compound means that a valuable tool for its characterization is currently not being utilized.
Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases: An Uncharted Territory
Molecular dynamics (MD) simulations provide a time-resolved understanding of the behavior of molecules in condensed phases, such as liquids or solutions. For this compound, MD simulations could reveal important information about its solvation, diffusion, and interactions with other molecules in a realistic environment. This powerful computational technique has not yet been applied to this specific compound, leaving its dynamic properties largely unknown.
Synthesis and Reactivity of Methyl 2 Chloro 3 Hydroxypropionate Derivatives and Analogues
Halogenated Analogues: Synthesis and Comparative Reactivity
The introduction of additional halogen atoms onto the propionate (B1217596) backbone significantly modulates the electronic properties and reactivity of the molecule, offering unique opportunities for synthetic transformations.
Fluorinated Methyl Hydroxypropionate Derivatives
The synthesis of fluorinated analogues of methyl hydroxypropionate has garnered attention due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity. One notable example is the synthesis of Methyl 2-fluoro-3-hydroxypropanoate. A novel and facile method for its preparation involves the reaction of Claisen salts with formaldehyde (B43269) in an aqueous medium. This approach provides a straightforward route to this valuable fluorinated building block.
Another synthetic strategy employs a two-step process starting from methyl fluoroacetate (B1212596) and dimethyl oxalate. Under strongly alkaline conditions, these precursors react to form a stable sodium enolate intermediate. This intermediate is then reacted with an aqueous solution of formaldehyde or paraformaldehyde under weakly alkaline conditions to yield Methyl 2-fluoro-3-hydroxypropionate. This method offers the advantage of using readily available and cost-effective starting materials, making it suitable for larger-scale production.
The reactivity of these fluorinated derivatives is influenced by the high electronegativity of the fluorine atom, which can affect the nucleophilicity of the hydroxyl group and the electrophilicity of the carbonyl carbon. Further research into the comparative reactivity of these fluorinated analogues against their chlorinated counterparts is an active area of investigation.
Dihalo- and Trihalo-Substituted Propionate Chemistry
The chemistry of di- and tri-halogenated propionate derivatives offers a rich landscape for synthetic exploration. For instance, the synthesis of Methyl 2,3-dichloropropionate can be achieved through the chlorination of methyl acrylate (B77674). This dihalogenated compound serves as a precursor for further functionalization, with the two chlorine atoms providing distinct handles for substitution reactions.
While specific research on tri-halogenated analogues of Methyl 2-chloro-3-hydroxypropionate is less documented, the principles of their synthesis would likely involve the halogenation of suitably functionalized propionate precursors. The reactivity of these polyhalogenated compounds is expected to be complex, with the potential for various elimination and substitution pathways depending on the reaction conditions and the nature of the halogens. The presence of multiple electron-withdrawing halogen atoms would significantly impact the acidity of neighboring protons and the susceptibility of the carbon backbone to nucleophilic attack.
| Compound Name | Starting Materials | Key Reagents | Product |
| Methyl 2-fluoro-3-hydroxypropanoate | Claisen salts, Formaldehyde | Water | Methyl 2-fluoro-3-hydroxypropanoate |
| Methyl 2-fluoro-3-hydroxypropanoate | Methyl fluoroacetate, Dimethyl oxalate, Formaldehyde | Strong base (e.g., NaH), Weak base | Methyl 2-fluoro-3-hydroxypropionate |
| Methyl 2,3-dichloropropionate | Methyl acrylate | Chlorine | Methyl 2,3-dichloropropanoate |
Ether and Acetyl Derivatives: Synthesis and Functionalization
The hydroxyl group of this compound is a prime site for functionalization, allowing for the introduction of ether and acetyl groups that can alter the molecule's properties and provide further synthetic handles.
The synthesis of ether derivatives can be accomplished through the well-established Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial to optimize the reaction conditions and avoid competing elimination reactions. While specific examples detailing the Williamson ether synthesis directly on this compound are not extensively reported in readily available literature, the general principles of this reaction are broadly applicable.
Acetyl derivatives are readily prepared by reacting the hydroxyl group with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst. For example, the synthesis of methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate, a structurally related compound, is achieved by reacting the corresponding hydroxy ester with acetic anhydride rsc.org. Similarly, the preparation of methyl 2-acetamido-3-chloropropionate involves an acetylation step, highlighting the utility of this transformation.
The functionalization of these ether and acetyl derivatives opens up avenues for further chemical modifications. The ether linkage is generally stable but can be cleaved under specific conditions, while the acetyl group can be readily hydrolyzed to regenerate the hydroxyl functionality, thus serving as a protecting group or a point for further elaboration.
| Derivative Type | Synthetic Method | Key Reagents |
| Ether Derivatives | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide |
| Acetyl Derivatives | Acetylation | Acetic anhydride or Acetyl chloride, Base catalyst |
Substituted Propionate Scaffolds in Target-Oriented Synthesis
Substituted propionate scaffolds, including those derived from this compound, are valuable intermediates in the synthesis of complex, biologically active molecules. Their utility stems from the presence of multiple functional groups that can be selectively manipulated to build molecular complexity.
The chiral nature of many substituted propionates makes them particularly useful as chiral building blocks in asymmetric synthesis. The stereocenters present in these scaffolds can be used to control the stereochemistry of subsequent reactions, which is crucial in the synthesis of pharmaceuticals and natural products where specific stereoisomers often exhibit desired biological activity.
While direct examples of target-oriented synthesis starting from this compound are not extensively detailed in the surveyed literature, the broader class of functionalized propionates is widely employed. For instance, derivatives of 3-hydroxypropionic acid are utilized in the production of various chemicals and materials. The strategic incorporation of chloro and hydroxyl functionalities in the this compound scaffold provides a latent di-functionality that can be unmasked and elaborated in a controlled manner during a synthetic sequence. This makes it a promising starting material for the synthesis of a variety of target molecules, including but not limited to, substituted amino acids, lactones, and other heterocyclic systems. The development of synthetic routes that leverage the unique reactivity of this scaffold is an ongoing area of interest in the field of organic synthesis.
Green Chemistry Principles in the Synthesis and Transformation of Methyl 2 Chloro 3 Hydroxypropionate
Development of Sustainable Synthetic Routes
The pursuit of sustainability in chemical manufacturing necessitates the redesign of traditional synthetic pathways. For methyl 2-chloro-3-hydroxypropionate, this involves exploring alternative reaction conditions that reduce waste, energy consumption, and the use of hazardous materials.
Solvent-Free and Aqueous Medium Reactions
A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to pollution. Performing reactions in solvent-free conditions or in water represents a significant step towards a more sustainable process.
While specific solvent-free methods for the synthesis of this compound are not extensively documented, the principles of such syntheses are well-established. Solvent-free reactions, often facilitated by grinding solid reactants, can lead to higher efficiency and easier product purification.
The use of aqueous media is a viable alternative. Research into related compounds demonstrates the feasibility of this approach. For instance, a patented method for synthesizing the analogous compound, methyl 2-fluoro-3-hydroxypropionate, utilizes an aqueous solution of formaldehyde (B43269) to react with a sodium enolate intermediate. google.com This process highlights the potential for using water as a reaction medium, which is non-toxic, inexpensive, and non-flammable. Another industrial process for preparing 3-chloro-2-methyl thiobenzoxide notably avoids organic solvents entirely, relying on reactions in an acidic aqueous solution. google.com These examples suggest that a synthetic route to this compound could be designed to proceed in an aqueous environment, thereby significantly improving the green profile of the synthesis.
Energy-Efficient Processes (e.g., Microwave, Ultrasound Assisted Synthesis)
Conventional synthesis methods often rely on prolonged heating, consuming significant amounts of energy. Energy-efficient techniques such as microwave (MW) irradiation and ultrasound-assisted synthesis (sonochemistry) offer powerful alternatives by dramatically reducing reaction times and, consequently, energy usage. nih.govdost.gov.ph
Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov This can result in higher yields and cleaner reactions in a fraction of the time required by conventional heating. frontiersin.org While specific protocols for the microwave-assisted synthesis of this compound are not yet reported, the successful application of this technique for a wide range of organic transformations, including the synthesis of various chlorinated heterocyclic compounds and 3-hydroxy-2-oxindoles, underscores its potential. nih.govjmpas.commdpi.com
Table 1: Comparison of Conventional vs. Energy-Efficient Synthetic Techniques
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
|---|---|---|---|
| Heating Mechanism | Conductive heating, slow and non-uniform | Direct dielectric heating, rapid and uniform nih.gov | Acoustic cavitation, localized energy rsc.org |
| Reaction Time | Hours to days | Minutes nih.govmdpi.com | Minutes to hours nih.govresearchgate.net |
| Energy Consumption | High | Low | Low |
| Yields | Variable | Often higher frontiersin.org | Often improved |
| Side Reactions | More prevalent due to long reaction times | Often reduced | Can be minimized |
Catalytic Approaches for Reduced Waste and Enhanced Atom Economy
A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comacs.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those that generate stoichiometric byproducts, like many substitution and elimination reactions. primescholars.comrsc.org
The synthesis of this compound can be evaluated through the lens of atom economy. A hypothetical but plausible route is the chlorohydrination of methyl acrylate (B77674).
CH₂=CHCOOCH₃ + HOCl → HOCH₂CHClCOOCH₃
In this addition reaction, all atoms from both reactants are incorporated into the final product, leading to a theoretical atom economy of 100%. Such reactions are ideal from a green chemistry perspective as they minimize waste at the source. primescholars.com
The use of catalysis is paramount to achieving high atom economy and reducing waste. nih.gov Catalytic reagents are used in small amounts and are regenerated, avoiding the large quantities of waste associated with stoichiometric reagents. jocpr.com For the synthesis of this compound, developing a catalytic method for the selective chlorination of a precursor like methyl 3-hydroxypropionate (B73278) would be a significant advancement over methods that use stoichiometric chlorinating agents, which generate substantial inorganic salt waste. Ruthenium-catalyzed reactions, for example, have been explored to develop new atom-economic processes. nih.gov
Utilization of Renewable Feedstocks and Bio-Based Building Blocks
Shifting from a petrochemical-based to a bio-based chemical industry is a fundamental goal for achieving long-term sustainability. This involves using renewable feedstocks, such as biomass, to produce valuable platform chemicals, or "building blocks."
3-Hydroxypropionic acid (3-HP) is recognized as a key platform chemical that can be produced from the fermentation of renewable resources like sugars and glycerol. A potential green synthetic pathway to this compound could therefore start from bio-derived 3-HP. This would involve the esterification of 3-HP to methyl 3-hydroxypropionate, followed by a selective chlorination at the C-2 position.
Furthermore, a strong precedent for converting a bio-based hydroxy ester to a chloro-ester exists in the chemical literature. A patented process describes the synthesis of S-2-methyl chloropropionate through the chlorination of R-methyl lactate (B86563), a readily available bio-based starting material. google.com This transformation of a hydroxyl group to a chlorine atom on a similar short-chain methyl ester demonstrates the viability of using renewable building blocks for the synthesis of chlorinated propionates. This approach not only reduces reliance on fossil fuels but also has the potential to create more sustainable and economically competitive manufacturing processes.
Table 2: Potential Bio-Based Precursors for this compound
| Bio-Based Precursor | Renewable Source | Plausible Conversion Steps to Target Compound |
|---|---|---|
| 3-Hydroxypropionic acid (3-HP) | Fermentation of sugars (glucose, xylose), glycerol | 1. Esterification to Methyl 3-hydroxypropionate 2. Selective chlorination |
| Methyl Lactate | Fermentation of sugars, esterification of lactic acid | Analogous conversion (hydroxyl to chloro) demonstrates feasibility google.com |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Methyl 2-chloro-3-hydroxypropionate, and how should data interpretation be standardized?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the structure, particularly focusing on the chloro and hydroxy groups. Infrared (IR) spectroscopy can validate the ester carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (MS) confirms molecular weight. For data reporting, follow guidelines for numerical precision (e.g., report chemical shifts to two decimal places) and define all symbols (e.g., δ for NMR) .
- Data Interpretation : Compare observed peaks with literature values for analogous compounds (e.g., ’s derivatives) to resolve ambiguities. Use coupling constants in NMR to infer stereochemistry .
Q. What synthetic routes are viable for this compound, and what mechanistic considerations govern these pathways?
- Methodology : Common routes include esterification of 2-chloro-3-hydroxypropionic acid with methanol under acid catalysis or nucleophilic substitution of methyl 2,3-dihalopropionates. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to minimize side reactions (e.g., hydrolysis). Mechanistically, the chloro group’s electron-withdrawing effect influences nucleophilic attack kinetics .
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodology : Report exact molar ratios, solvent purity, reaction times, and purification methods (e.g., column chromatography gradients). Use metric units (e.g., mL, mmol) and avoid vague terms like “significant yield” unless supported by statistical analysis .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized in derivatives of this compound?
- Methodology : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during esterification or substitution steps. Use circular dichroism (CD) or X-ray crystallography to confirm stereochemistry. For example, ’s compound 75b-iPr highlights the role of steric hindrance in dictating stereoselectivity .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodology : Cross-validate density functional theory (DFT) calculations (e.g., Gibbs free energy of activation) with kinetic studies (e.g., Arrhenius plots). Adjust computational parameters (e.g., solvent models) to align with experimental conditions. Reference ’s guidelines for reporting statistical significance (e.g., p-values) when comparing datasets .
Q. How can computational modeling predict novel reaction pathways for this compound?
- Methodology : Combine molecular dynamics simulations with quantum mechanical calculations (e.g., DFT) to explore transition states. Validate predictions via targeted synthesis of intermediates. Tools like PubChem’s ADMET predictors ( ) can estimate stability under varying conditions .
Q. What experimental designs mitigate discrepancies in spectroscopic data across research groups?
- Methodology : Standardize instrumentation calibration (e.g., NMR lock solvents) and sample preparation (e.g., drying protocols). Use internal standards (e.g., tetramethylsilane for NMR) and interlaboratory comparisons. Address outliers through sensitivity analyses .
Data Handling and Reporting
Q. How should researchers address variability in yield or purity during scale-up?
- Methodology : Perform fractional factorial experiments to identify critical variables (e.g., stirring rate, solvent volume). Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity. Report confidence intervals for yield data .
Q. What statistical approaches are appropriate for analyzing reaction kinetics?
- Methodology : Apply nonlinear regression to fit kinetic models (e.g., pseudo-first-order). Report rate constants with standard deviations from triplicate trials. Avoid overprecision (e.g., reporting more than three significant figures) unless justified by instrument resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
